

# 2-Phenylpropyl Tosylate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	2-Phenylpropyl tosylate	
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Disclaimer: Specific experimental data for 2-phenylpropyl p-toluenesulfonate is not readily available in public databases. The information presented in this guide is based on the well-established chemical properties of analogous tosylate compounds and general principles of organic chemistry. All quantitative data should be considered as estimations and require experimental validation.

## Introduction

2-Phenylpropyl p-toluenesulfonate, also known as **2-phenylpropyl tosylate**, is an organic compound that belongs to the sulfonate ester family. Tosylates are widely utilized in organic synthesis as versatile intermediates, primarily due to the exceptional leaving group ability of the tosylate anion. The p-toluenesulfonate group is a derivative of p-toluenesulfonic acid. The transformation of an alcohol into a tosylate is a crucial step in many synthetic routes, as it converts a poor leaving group (hydroxyl) into an excellent one, facilitating nucleophilic substitution and elimination reactions. This guide provides an in-depth overview of the presumed chemical properties, synthesis, and reactivity of **2-phenylpropyl tosylate**, drawing upon data from closely related analogs.

# **Chemical Identity and Physicochemical Properties**

Based on its structure, the chemical identifiers for 2-phenylpropyl p-toluenesulfonate can be predicted.



Table 1: Chemical Identifiers for 2-Phenylpropyl p-toluenesulfonate

Identifier	Value
IUPAC Name	2-phenylpropyl 4-methylbenzenesulfonate
Molecular Formula	C16H18O3S
Molecular Weight	290.38 g/mol
Canonical SMILES	CC(Cc1ccccc1)OS(=O)(=O)c2ccc(C)cc2
InChl	InChl=1S/c16h18o3s/c1-12(11-13-7-5-4-6-8- 13)20-21(18,19)15-9-10-14(2)16-15/h4- 10,12,16H,11H2,1-3H3
InChlKey	Predicted: BFPVWXQRNXQZSI- UHFFFAOYSA-N
CAS Number	Not found

The physical properties of **2-phenylpropyl tosylate** are not explicitly documented. However, by examining related compounds, we can estimate its key characteristics.

Table 2: Estimated Physicochemical Properties of 2-Phenylpropyl p-toluenesulfonate



Property	Estimated Value/Characteristic	
Appearance	White to off-white solid or colorless oil	
Melting Point	Expected to be in a similar range to other alkyl tosylates of comparable molecular weight. For example, propyl p-toluenesulfonate has a melting point of <-20 °C[1]. Phenyl p-toluenesulfonate has a melting point of 96 °C[2]. Given the structure, it is likely a low-melting solid or an oil at room temperature.	
Boiling Point	High boiling point, likely decomposes upon distillation at atmospheric pressure. Propyl ptoluenesulfonate has a boiling point of 320.8 °C at 760 mmHg[1].	
Density	Expected to be slightly denser than water, in the range of 1.1 - 1.2 g/cm³. Propyl p-toluenesulfonate has a density of 1.146 g/cm³[1].	
Solubility	Generally insoluble in water. Soluble in a wide range of organic solvents such as diethyl ether, dichloromethane, chloroform, ethyl acetate, and acetone.	

## **Reactivity and Synthetic Applications**

The primary utility of **2-phenylpropyl tosylate** in organic synthesis stems from the fact that the tosylate group is an excellent leaving group. The stability of the resulting tosylate anion is due to resonance delocalization of the negative charge over the three oxygen atoms and the benzene ring.

## **Nucleophilic Substitution Reactions**

**2-Phenylpropyl tosylate** is an excellent substrate for  $S_n2$  reactions. A wide variety of nucleophiles can displace the tosylate group, leading to the formation of a new C-Nu bond. The



reaction proceeds with inversion of stereochemistry if the carbon atom bearing the tosylate group is a stereocenter.

#### General Reaction Scheme:

Where Nu<sup>-</sup> can be a variety of nucleophiles such as halides (Cl<sup>-</sup>, Br<sup>-</sup>, l<sup>-</sup>), cyanide (CN<sup>-</sup>), azide (N₃<sup>-</sup>), alkoxides (RO<sup>-</sup>), and many others.

### **Elimination Reactions**

When treated with a strong, non-nucleophilic base, **2-phenylpropyl tosylate** can undergo E2 elimination to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base and the substrate.

General Reaction Scheme:

# **Experimental Protocols Synthesis of 2-Phenylpropyl p-toluenesulfonate**

The following is a general procedure for the synthesis of an alkyl tosylate from the corresponding alcohol. This protocol can be adapted for the synthesis of **2-phenylpropyl tosylate** from 2-phenyl-1-propanol.

#### Materials:

- 2-Phenyl-1-propanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)



- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a roundbottom flask under a nitrogen or argon atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add anhydrous pyridine (1.5 2 equivalents) to the solution with stirring.
- Slowly add p-toluenesulfonyl chloride (1.1 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.
- Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.



 The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

## **Nucleophilic Substitution with Azide**

The following is a general procedure for an  $S_n2$  reaction using an alkyl tosylate.

#### Materials:

- · 2-Phenylpropyl p-toluenesulfonate
- Sodium azide (NaN₃)
- Dimethylformamide (DMF, anhydrous)
- · Diethyl ether
- Water
- · Round-bottom flask
- Magnetic stirrer
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve 2-phenylpropyl p-toluenesulfonate (1 equivalent) in anhydrous DMF in a roundbottom flask.
- Add sodium azide (1.5 2 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.



- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic layers and wash them with water and then brine to remove residual DMF.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- The resulting 2-azido-1-phenylpropane can be purified by column chromatography.

## **Spectroscopic Data**

Specific spectroscopic data for 2-phenylpropyl p-toluenesulfonate is not available. The following table presents the expected characteristic signals based on the structure and data from analogous compounds.

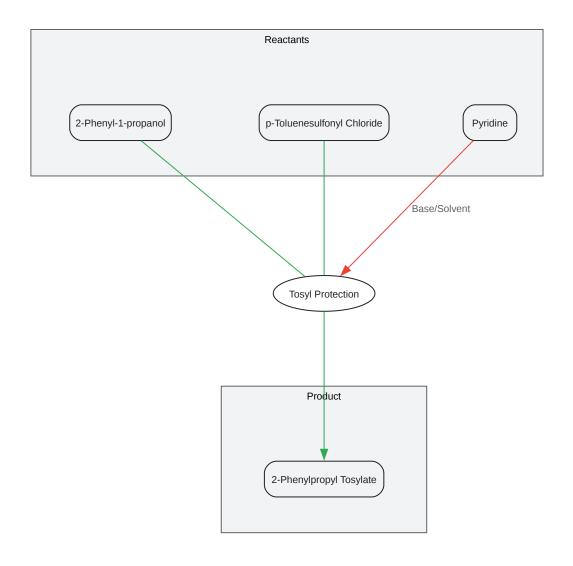
Table 3: Predicted Spectroscopic Data for 2-Phenylpropyl p-toluenesulfonate



Spectrum	Characteristic Signals	
<sup>1</sup> H NMR	* ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group. * ~7.2-7.4 ppm (m, 7H): Aromatic protons on the phenyl ring and the tosyl group meta to the sulfonyl group. * ~4.5-5.0 ppm (m, 1H): Methine proton (CH) attached to the oxygen of the tosylate. * ~2.8-3.2 ppm (m, 2H): Methylene protons (CH <sub>2</sub> ) of the propyl chain. * ~2.4 ppm (s, 3H): Methyl protons of the tosyl group. * ~1.2-1.4 ppm (d, 3H): Methyl protons of the propyl chain.	
<sup>13</sup> C NMR	* ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group. * ~135-140 ppm: Quaternary carbon of the phenyl group and the quaternary carbon of the tosyl group attached to the sulfur. * ~127-130 ppm: Aromatic CH carbons of both the phenyl and tosyl rings. * ~75-85 ppm: Methine carbon (CH) attached to the oxygen of the tosylate. * ~40-45 ppm: Methylene carbon (CH <sub>2</sub> ) of the propyl chain. * ~21 ppm: Methyl carbon of the tosyl group. * ~20 ppm: Methyl carbon of the propyl chain.	
IR (cm <sup>-1</sup> )	* ~3030-3100: Aromatic C-H stretch. * ~2850-2960: Aliphatic C-H stretch. * ~1595, 1495, 1450: Aromatic C=C stretch. * ~1360-1380 (strong): Asymmetric S=O stretch of the sulfonate. * ~1170-1190 (strong): Symmetric S=O stretch of the sulfonate. * ~900-1000: S-O-C stretch.	
Mass Spec.	* Molecular Ion (M+): m/z = 290. * Key Fragments: m/z = 155 (tosyl cation), m/z = 135 (phenylpropyl cation), m/z = 91 (tropylium ion).	



# Mandatory Visualizations Synthesis of 2-Phenylpropyl Tosylate

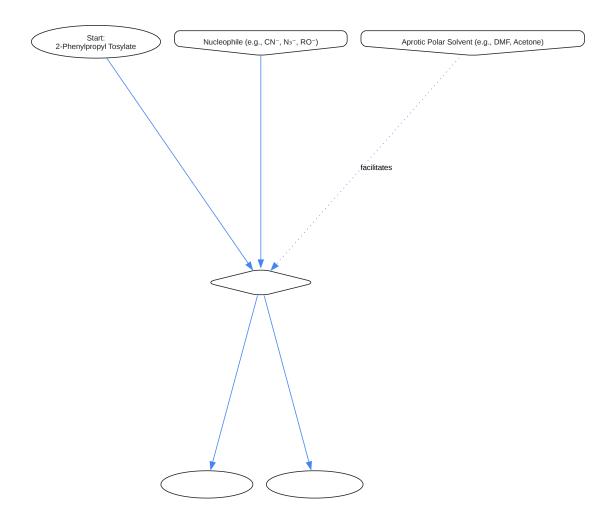


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Caption: General synthesis of **2-Phenylpropyl Tosylate**.



## Nucleophilic Substitution (S<sub>n</sub>2) Workflow



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Caption: Workflow of a typical  $S_n2$  reaction.



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### References

- 1. Propyl p-toluenesulfonate | lookchem [lookchem.com]
- 2. labsolu.ca [labsolu.ca]
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